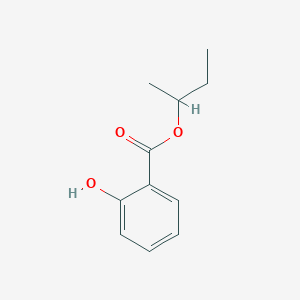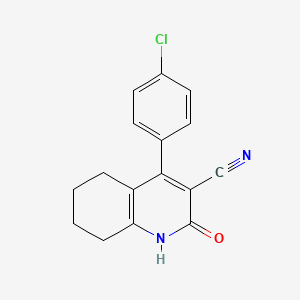
4-(4-Chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Descripción general
Descripción
4-(4-Chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C16H13ClN2O and its molecular weight is 284.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
X-ray Mapping in Heterocyclic Design
The compound 4-(4-Chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives have been a subject of interest in heterocyclic design. Research demonstrates the use of X-ray diffraction in understanding the structure of these compounds. Specifically, studies on tricyclic heterocycles based on 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, a closely related compound, have provided insights into their crystal structures and potential applications in material science and pharmaceuticals (Mazina et al., 2004).
Optoelectronic and Nonlinear Properties
Optoelectronic and Charge Transport Properties
The optoelectronic and charge transport properties of hydroquinoline derivatives, including structures similar to 4-(4-Chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile, have been explored through density functional theory (DFT). These studies indicate the potential of these compounds in multifunctional material applications, showcasing their electronic, optical, and charge transport characteristics (Irfan et al., 2020).
Quantum Chemical and Spectroscopic Analysis
Spectroscopic Characterization and Quantum Chemical Studies
DFT and Time-Dependent DFT methods have been employed to study the molecular structure, spectroscopic characteristics, and nonlinear optical properties of hydroquinoline derivatives. These comprehensive analyses provide a deep understanding of the molecular behavior, electronic transitions, and potential applications in various fields, including biology and materials science (Wazzan et al., 2016).
Antifungal Properties and Synthesis Techniques
Synthesis and Antifungal Properties
The synthesis and evaluation of antifungal properties of novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives demonstrate the potential biomedical applications of these compounds. The structure-activity relationship discussed in these studies provides insights into the design of effective antifungal agents (Gholap et al., 2007).
Crystal Structure and Surface Analysis
Crystal Structure and Hirshfeld Surface Analysis
Studies on the crystal structure and Hirshfeld surface analysis of related hydroquinoline derivatives enhance the understanding of molecular interactions and crystal packing, which are crucial for material design and pharmaceutical applications (Akkurt et al., 2021).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-11-7-5-10(6-8-11)15-12-3-1-2-4-14(12)19-16(20)13(15)9-18/h5-8H,1-4H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIBBJIYIGLMKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(3-Bromophenoxy)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B7847612.png)
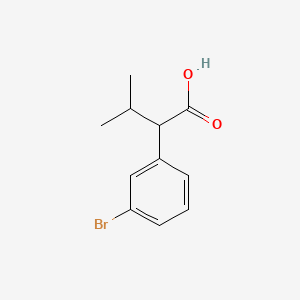


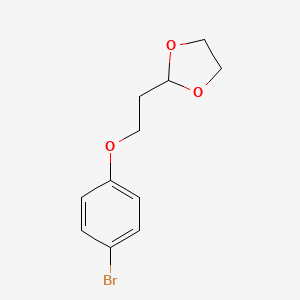
![1-[2-(4-Bromophenyl)ethyl]piperidin-4-one](/img/structure/B7847661.png)

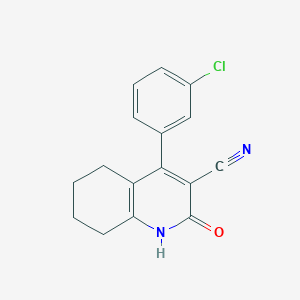
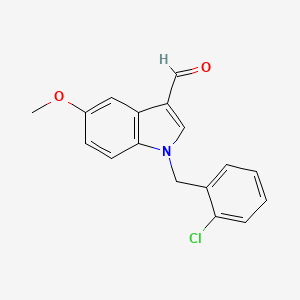


![4-[2-(Dimethylamino)-1-hydroxyethyl]phenol](/img/structure/B7847711.png)
